molecular formula C15H15N3 B12552289 1-({4-[(1H-Pyrrol-1-yl)methyl]phenyl}methyl)-1H-imidazole CAS No. 144693-27-6

1-({4-[(1H-Pyrrol-1-yl)methyl]phenyl}methyl)-1H-imidazole

Cat. No.: B12552289
CAS No.: 144693-27-6
M. Wt: 237.30 g/mol
InChI Key: FEPUHMADAWVOCQ-UHFFFAOYSA-N
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Description

1-({4-[(1H-Pyrrol-1-yl)methyl]phenyl}methyl)-1H-imidazole is a heterocyclic compound that features both pyrrole and imidazole rings. These structures are known for their significant roles in medicinal chemistry due to their biological activities. The compound is of interest in various fields including pharmaceuticals, due to its potential therapeutic properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-({4-[(1H-Pyrrol-1-yl)methyl]phenyl}methyl)-1H-imidazole typically involves the condensation of pyrrole and imidazole derivatives. One common method involves the reaction of 1-(4-bromomethylphenyl)-1H-imidazole with pyrrole in the presence of a base such as potassium carbonate. The reaction is usually carried out in a polar solvent like dimethylformamide at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

1-({4-[(1H-Pyrrol-1-yl)methyl]phenyl}methyl)-1H-imidazole undergoes various chemical reactions including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-({4-[(1H-Pyrrol-1-yl)methyl]phenyl}methyl)-1H-imidazole has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-({4-[(1H-Pyrrol-1-yl)methyl]phenyl}methyl)-1H-imidazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding sites. These interactions can lead to various biological effects, such as inhibition of cell proliferation or modulation of immune responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-({4-[(1H-Pyrrol-1-yl)methyl]phenyl}methyl)-1H-imidazole is unique due to the presence of both pyrrole and imidazole rings, which confer distinct chemical and biological properties. This dual functionality allows it to participate in a wider range of chemical reactions and biological interactions compared to compounds with only one of these rings .

Properties

CAS No.

144693-27-6

Molecular Formula

C15H15N3

Molecular Weight

237.30 g/mol

IUPAC Name

1-[[4-(pyrrol-1-ylmethyl)phenyl]methyl]imidazole

InChI

InChI=1S/C15H15N3/c1-2-9-17(8-1)11-14-3-5-15(6-4-14)12-18-10-7-16-13-18/h1-10,13H,11-12H2

InChI Key

FEPUHMADAWVOCQ-UHFFFAOYSA-N

Canonical SMILES

C1=CN(C=C1)CC2=CC=C(C=C2)CN3C=CN=C3

Origin of Product

United States

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